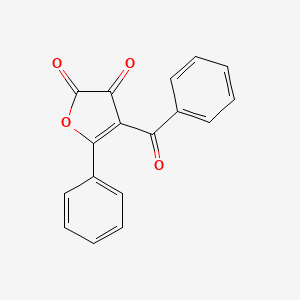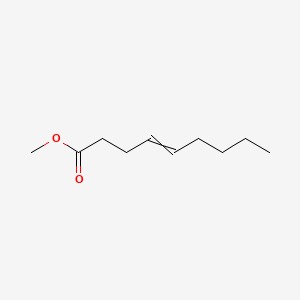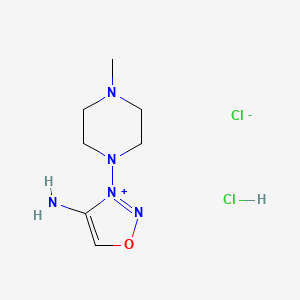
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is a heterocyclic compound that features a sydnone core with a piperazine substituent Sydnones are mesoionic compounds, meaning they possess both positive and negative charges delocalized across the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride typically involves the cyclization of N-nitroso-N-phenylglycine with acetic anhydride to form the sydnone core. The piperazine moiety can be introduced through a series of reactions involving protected diamines and sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sydnone core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imine group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sydnone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sydnone core can participate in electron delocalization, affecting the compound’s binding affinity and activity. The piperazine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylsulfonyl-1-piperazinyl)sydnone imine-3-ium
- 3-Thiomorpholino-sydnonimine
- Piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole
Uniqueness
3-(4-Methyl-1-piperazinyl)sydnone imine dihydrochloride is unique due to its combination of a sydnone core and a piperazine substituent. This structure imparts distinct chemical properties and potential applications that are not shared by other similar compounds. The mesoionic nature of the sydnone core and the versatility of the piperazine ring make this compound particularly valuable in various research and industrial contexts.
Propiedades
Número CAS |
24796-53-0 |
|---|---|
Fórmula molecular |
C7H15Cl2N5O |
Peso molecular |
256.13 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)oxadiazol-3-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C7H14N5O.2ClH/c1-10-2-4-11(5-3-10)12-7(8)6-13-9-12;;/h6H,2-5,8H2,1H3;2*1H/q+1;;/p-1 |
Clave InChI |
JLSYAJLHUAVLGD-UHFFFAOYSA-M |
SMILES canónico |
CN1CCN(CC1)[N+]2=NOC=C2N.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)

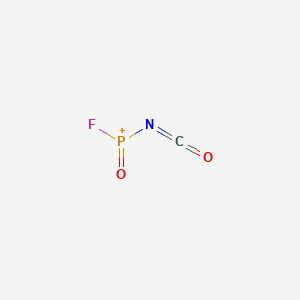
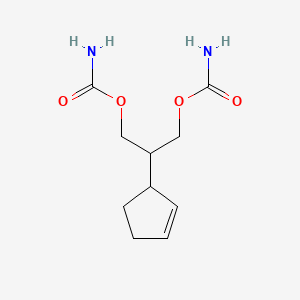

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)
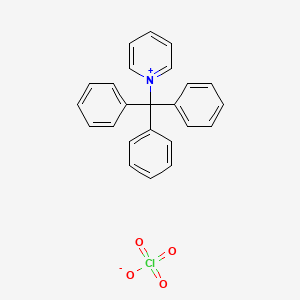
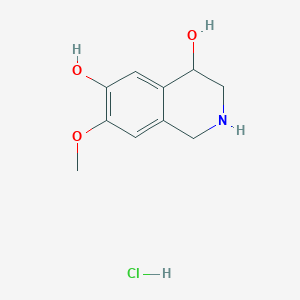
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

